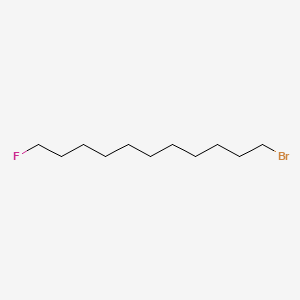
1-phenylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenylazepane, is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its significant pharmacological and therapeutic implications. The molecular formula of this compound is C12H17N, and it has a molecular weight of 175.2701 .
Métodos De Preparación
The synthesis of 1-phenylazepane can be achieved through various methods. One common approach involves the ring expansion of smaller cyclic compounds. For instance, the preparation of 1-H-Azepine derivatives from lithiated azaheptatrienes has been reported . Another method involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . Industrial production methods often utilize one-pot synthesis procedures to streamline the process and improve yield .
Análisis De Reacciones Químicas
1-phenylazepane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of azepinone derivatives .
Aplicaciones Científicas De Investigación
1-phenylazepane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying the behavior of seven-membered heterocycles in biological systems.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-phenylazepane involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, leading to its anticonvulsive and analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-phenylazepane can be compared with other similar compounds, such as:
Azepane: A saturated seven-membered ring containing one nitrogen atom.
Azepinone: A seven-membered ring containing one nitrogen atom and a carbonyl group.
Benzazepine: A fused bicyclic compound containing a benzene ring and an azepine ring.
The uniqueness of this compound lies in its specific structure and the presence of a phenyl group, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
40832-99-3 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-phenylazepane |
InChI |
InChI=1S/C12H17N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
Clave InChI |
YMDZJGQBSPNMEF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=CC=CC=C2 |
SMILES canónico |
C1CCCN(CC1)C2=CC=CC=C2 |
| 40832-99-3 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[3-(diethylamino)propoxymethyl]benzoate](/img/structure/B1616859.png)









![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)

